![molecular formula C16H18BrNO3S B12609027 [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)- CAS No. 871113-66-5](/img/structure/B12609027.png)
[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- is a complex organic compound with the molecular formula C10H14BrNO3S. This compound is characterized by the presence of a biphenyl core, a sulfonamide group, a bromine atom, and a hydroxybutyl chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- typically involves multiple steps. One common method includes the bromination of biphenyl to form 4-bromobiphenyl, followed by sulfonation to introduce the sulfonamide group. The final step involves the attachment of the hydroxybutyl chain through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and sulfonation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form biphenyl derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include various biphenyl derivatives, sulfonamides, and hydroxybutyl compounds .
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom and hydroxybutyl chain contribute to the compound’s overall binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobiphenyl: Lacks the sulfonamide and hydroxybutyl groups, making it less versatile in chemical reactions.
4-Hydroxybiphenyl: Contains a hydroxyl group but lacks the bromine and sulfonamide groups.
Biphenyl-4-sulfonamide: Contains the sulfonamide group but lacks the bromine and hydroxybutyl groups.
Uniqueness
The presence of both the sulfonamide and hydroxybutyl groups in [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- provides unique chemical properties, making it more reactive and versatile compared to similar compounds .
Eigenschaften
CAS-Nummer |
871113-66-5 |
|---|---|
Molekularformel |
C16H18BrNO3S |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-N-(4-hydroxybutyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)22(20,21)18-11-1-2-12-19/h3-10,18-19H,1-2,11-12H2 |
InChI-Schlüssel |
IOZDJKNNGZWJFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)NCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


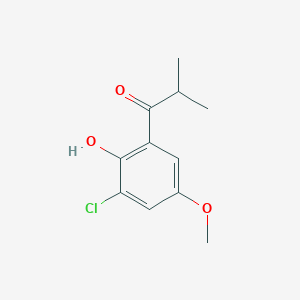
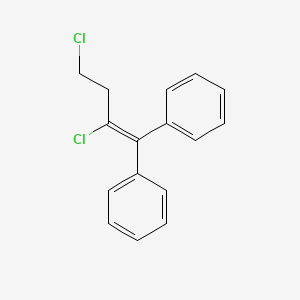

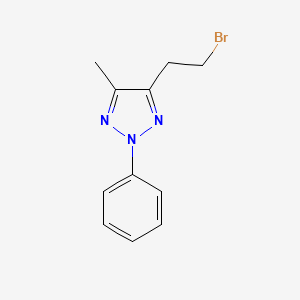
![Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12608963.png)

![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)

![3-(4-Ethylphenoxy)-4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B12608988.png)

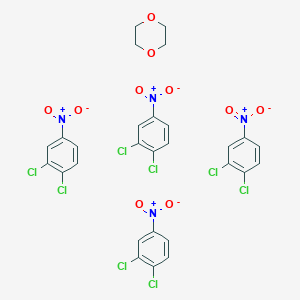

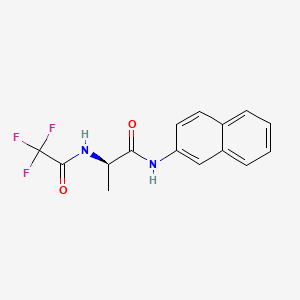
![N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12609029.png)
